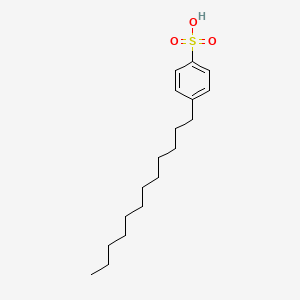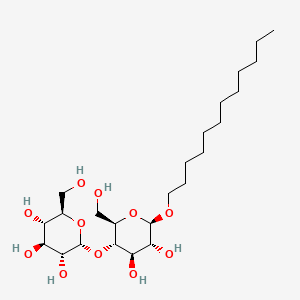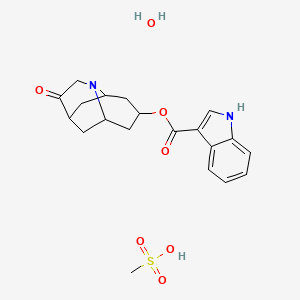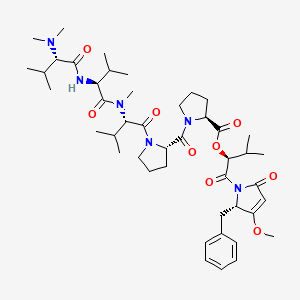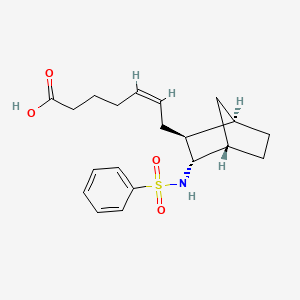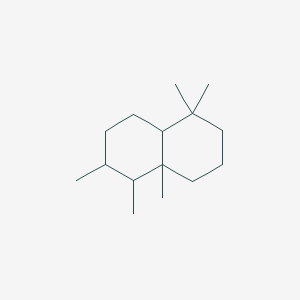
1,1,4a,5,6-Pentamethyldecahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4a,5,6-Pentamethyldecahydronaphthalene is a bicyclic sesquiterpene characterized by a distinctive 6/6 bicyclic skeleton comprising the A and B rings. It is commonly found in fungi and plants, and it exhibits significant biological activities, such as antifungal, antibacterial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,4a,5,6-Pentamethyldecahydronaphthalene and its derivatives can be synthesized through various methods. One common approach involves the use of commercially available norambreinolide as a starting material. The synthesis typically involves multiple steps, including the formation of drimenic acid, followed by reactions with different reagents to produce various drimane derivatives .
Industrial Production Methods: Industrial production of drimane often involves the extraction of drimane-type sesquiterpenoids from natural sources such as fungi and plants. Advanced techniques like genome mining and heterologous expression have also been employed to identify and produce drimane compounds from bacterial sources .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,4a,5,6-Pentamethyldecahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of drimenol can yield drimenone, while reduction can produce drimenol from drimenone .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like cyanogen bromide (CNBr) and allylisothiocyanate are used for substitution reactions
Major Products:
Oxidation: Drimenone
Reduction: Drimenol
Substitution: Various drimane derivatives with oxadiazole and thiadiazole rings
Aplicaciones Científicas De Investigación
1,1,4a,5,6-Pentamethyldecahydronaphthalene and its derivatives have a wide range of scientific research applications:
Chemistry: this compound is used as a building block for synthesizing various biologically active compounds.
Biology: It exhibits significant antifungal and antibacterial activities, making it useful in studying microbial interactions and developing antimicrobial agents
Industry: this compound-type sesquiterpenoids are used in the perfumery industry due to their pleasant aroma.
Mecanismo De Acción
1,1,4a,5,6-Pentamethyldecahydronaphthalene exerts its effects through various mechanisms:
Antifungal Activity: Drimenol, a drimane derivative, acts by disrupting the fungal cell wall/membrane, leading to cell rupture and death. .
Anticancer Activity: this compound derivatives induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.
Comparación Con Compuestos Similares
1,1,4a,5,6-Pentamethyldecahydronaphthalene is unique due to its distinctive 6/6 bicyclic skeleton. Similar compounds include:
Homodrimane: Similar to drimane but with slight structural variations.
Polygodial: A drimane-type sesquiterpenoid with strong antifungal properties
This compound stands out due to its broad-spectrum biological activities and its potential for various scientific and industrial applications.
Propiedades
Número CAS |
5951-58-6 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3 |
Clave InChI |
CVRSZZJUWRLRDE-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC2(C1C)C)(C)C |
SMILES canónico |
CC1CCC2C(CCCC2(C1C)C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Drimane; Decahydro-1,2,5,5,8a-pentamethylnaphthalene stereoisomer. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


